![molecular formula C14H24O B12689589 2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran CAS No. 94278-45-2](/img/structure/B12689589.png)
2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran is a heterocyclic organic compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol . It is known for its unique structure, which includes a tetrahydrofuran ring and a methylcyclohexene moiety. This compound is used in various research and industrial applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran can be achieved through several routes. One common method involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts . This reaction yields the desired product with high efficiency. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran can be compared with similar compounds such as 2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone (Nectaryl) . While both compounds share a similar cyclohexene moiety, their unique structural differences result in distinct chemical and physical properties. Nectaryl, for example, is primarily used as a fragrance due to its fruity odor, whereas this compound has broader applications in research and industry .
Properties
CAS No. |
94278-45-2 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-[2-(4-methylcyclohex-3-en-1-yl)propyl]oxolane |
InChI |
InChI=1S/C14H24O/c1-11-5-7-13(8-6-11)12(2)10-14-4-3-9-15-14/h5,12-14H,3-4,6-10H2,1-2H3 |
InChI Key |
ODEPOTOWUZWOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)CC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


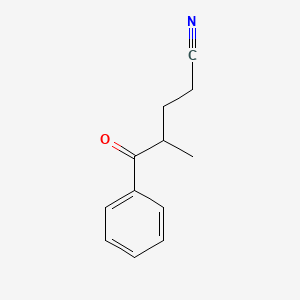
![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)

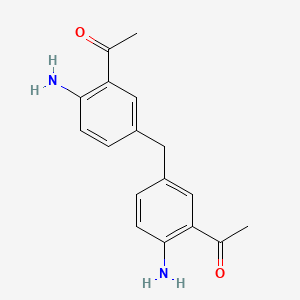
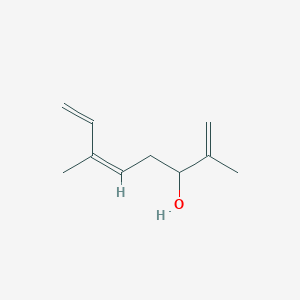
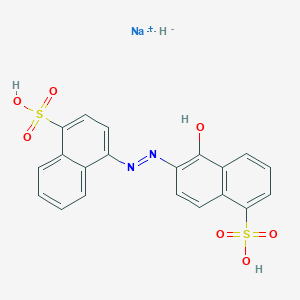

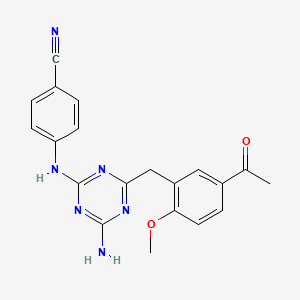
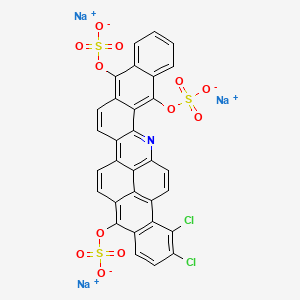
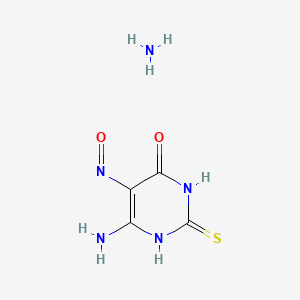
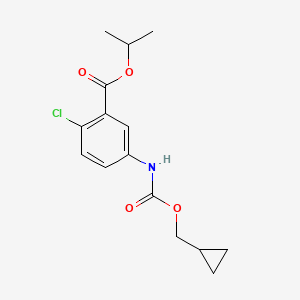
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
